5-Amino-2-bromobenzoic acid
Overview
Description
5-Amino-2-bromobenzoic acid is an organic compound with the molecular formula C7H6BrNO2. It is also known as 5-bromoanthranilic acid. This compound is characterized by the presence of an amino group (-NH2) and a bromine atom (-Br) attached to a benzoic acid core. It is a white to light yellow crystalline powder that is sparingly soluble in water but soluble in organic solvents such as methanol and dimethyl sulfoxide .
Mechanism of Action
Target of Action
It’s a brominated derivative of anthranilic acid , which is known to interact with various enzymes and receptors in the body.
Mode of Action
The molecule’s most mechanically active parts are the carboxyl and amine groups . They exhibit rocking, swinging, and every kind of mechanical motion beside H immigrations between each other .
Pharmacokinetics
Its water solubility at 25°c is estimated to be 1873 mg/l , which could influence its absorption and bioavailability.
Result of Action
It’s known that 2-amino-5-bromobenzoic acid displays plant growth-regulator activity and is used in the preparation of hepatitis C virus NS5b RNA polymerase inhibitors .
Biochemical Analysis
Biochemical Properties
5-Amino-2-bromobenzoic acid plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. The amino group in this compound can participate in hydrogen bonding and electrostatic interactions with active sites of enzymes, potentially acting as an inhibitor or activator. For instance, it may interact with enzymes involved in aromatic amino acid metabolism, such as aminotransferases, by forming hydrogen bonds with the enzyme’s active site residues. Additionally, the bromine atom can engage in halogen bonding, further influencing the compound’s binding affinity and specificity .
Cellular Effects
This compound can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, the compound may affect the expression of genes involved in stress response and detoxification pathways. For example, it could modulate the activity of transcription factors such as nuclear factor erythroid 2-related factor 2 (Nrf2), which regulates the expression of antioxidant proteins. This modulation can lead to changes in cellular redox status and impact cell survival and proliferation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The amino group can form hydrogen bonds with amino acid residues in the active sites of enzymes, while the bromine atom can participate in halogen bonding. These interactions can result in enzyme inhibition or activation, depending on the enzyme and the context of the reaction. Additionally, this compound may influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional landscape of the cell .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as high temperature or extreme pH. Long-term exposure to this compound in in vitro or in vivo studies may result in cumulative effects on cellular function, including alterations in cell viability, proliferation, and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound may exhibit minimal or beneficial effects, such as enhanced antioxidant response or improved metabolic function. At higher doses, this compound can become toxic, leading to adverse effects such as oxidative stress, inflammation, and tissue damage. Threshold effects are often observed, where a specific dosage range elicits a significant biological response .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to aromatic amino acid metabolism. It can be metabolized by enzymes such as aminotransferases and decarboxylases, leading to the formation of metabolites that may further participate in cellular processes. The compound’s interactions with cofactors such as pyridoxal phosphate (vitamin B6) are crucial for its metabolic conversion and subsequent biological effects .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. For instance, it may be taken up by cells via amino acid transporters and subsequently bind to intracellular proteins that facilitate its localization and accumulation. The compound’s distribution can influence its biological activity, with higher concentrations in specific tissues or cellular compartments leading to more pronounced effects .
Subcellular Localization
The subcellular localization of this compound is determined by its chemical properties and interactions with cellular components. The compound may localize to specific organelles such as the mitochondria or endoplasmic reticulum, where it can exert its effects on cellular metabolism and signaling. Targeting signals and post-translational modifications may also play a role in directing this compound to particular subcellular compartments, thereby influencing its activity and function .
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Amino-2-bromobenzoic acid can be synthesized through the bromination of 2-aminobenzoic acid. The process involves the addition of bromine to a solution of sodium 2-aminobenzoate in glacial acetic acid at a controlled temperature. The product is then isolated by filtration and purified through recrystallization .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve multi-step processes starting from readily available raw materials. For instance, dimethyl terephthalate can be used as a starting material, undergoing nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization to yield the desired product .
Chemical Reactions Analysis
Types of Reactions: 5-Amino-2-bromobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The amino and bromine groups can participate in nucleophilic and electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Bromination: Bromine or N-bromosuccinimide (NBS) in acetic acid.
Hydrolysis: Aqueous acid or base conditions.
Esterification: Alcohols in the presence of acid catalysts.
Major Products:
Substituted Benzoic Acids: Depending on the reagents and conditions, various substituted benzoic acids can be formed.
Scientific Research Applications
5-Amino-2-bromobenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis for the preparation of more complex molecules.
Industry: The compound is employed in the production of dyes and agrochemicals.
Comparison with Similar Compounds
- 2-Amino-5-chlorobenzoic acid
- 2-Amino-5-fluorobenzoic acid
- 2-Amino-5-methylbenzoic acid
- 3-Amino-5-bromobenzoic acid
Comparison: 5-Amino-2-bromobenzoic acid is unique due to the presence of both an amino group and a bromine atom on the benzoic acid ring. This combination imparts distinct chemical properties, making it a valuable intermediate in various synthetic pathways. Compared to its analogs, such as 2-amino-5-chlorobenzoic acid and 2-amino-5-fluorobenzoic acid, the bromine atom provides different reactivity and steric effects, which can be advantageous in specific chemical reactions .
Properties
IUPAC Name |
5-amino-2-bromobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO2/c8-6-2-1-4(9)3-5(6)7(10)11/h1-3H,9H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEXDUVBQBNYSQV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)C(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50377799 | |
Record name | 5-Amino-2-bromobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50377799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2840-02-0 | |
Record name | 5-Amino-2-bromobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50377799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Amino-2-bromobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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